

Isolongifolene CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isolongifolene*

Cat. No.: B8807201

[Get Quote](#)

An In-depth Technical Guide to Isolongifolene

This technical guide provides a comprehensive overview of **isolongifolene**, a tricyclic sesquiterpene of significant interest in various scientific and industrial fields. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological activities.

Core Compound Information

CAS Number: 1135-66-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Formula: C₁₅H₂₄[\[1\]](#)[\[2\]](#)[\[4\]](#)

Molecular Weight: 204.35 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Names and Synonyms:

- IUPAC Name: (1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.0^{1,6}]undec-5-ene[\[4\]](#)
- Systematic Name: 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-[\[1\]](#)[\[2\]](#)
- Common Synonyms: (-)-**Isolongifolene**[\[1\]](#)[\[3\]](#)

Molecular Structure: **Isolongifolene** is a tricyclic sesquiterpene hydrocarbon. It is an isomeric product of longifolene, which is a common constituent of pine resin.^[5] The rearrangement of longifolene leads to the formation of the distinct carbon skeleton of **isolongifolene**.

Physicochemical Properties

The quantitative physicochemical properties of **isolongifolene** are summarized in the table below for easy reference.

Property	Value	Conditions
Boiling Point	255-256 °C	
Density	0.930 g/mL	at 20 °C
Refractive Index	1.499	at 20 °C
Flash Point	216.00 °F (102.22 °C)	TCC
Specific Gravity	0.9260 to 0.9320	at 25.00 °C
Water Solubility	59.998 µg/L	at 25 °C
Vapor Pressure	5.49 Pa	at 25 °C

(Data sourced from references^{[1][6]})

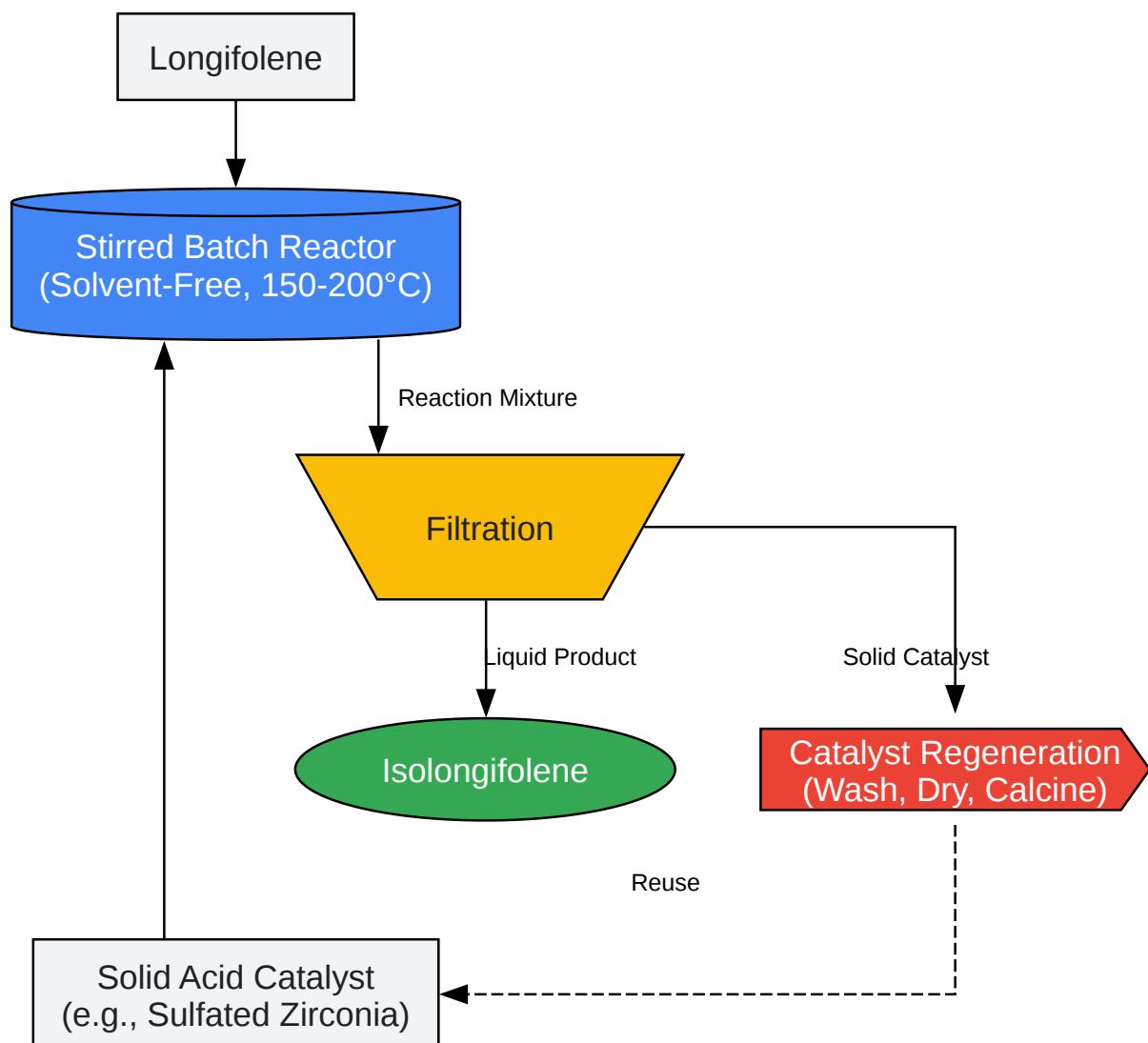
Synthesis and Experimental Protocols

Isolongifolene is primarily synthesized through the acid-catalyzed isomerization of longifolene. Various catalytic systems have been developed to optimize this rearrangement, with a focus on improving yield, selectivity, and environmental friendliness.

This protocol describes a green catalytic process for preparing **isolongifolene** from longifolene using a reusable solid acid catalyst, such as nano-crystalline sulfated zirconia.^{[5][7]}

Objective: To achieve high conversion of longifolene to **isolongifolene** with high selectivity in a solvent-free system.

Materials:


- Longifolene (reactant)
- Nano-crystalline sulfated zirconia (solid super acid catalyst)[7]
- Stirred batch reactor
- Gas chromatograph (GC) for analysis

Methodology:

- Catalyst Activation: The sulfated zirconia catalyst is activated prior to use by calcination in air at 550°C for 4-8 hours.[7]
- Reaction Setup: The stirred batch reactor is charged with longifolene and the activated catalyst. The typical reactant-to-catalyst ratio is maintained in the range of 2-10 weight percent.[7]
- Reaction Conditions: The reaction is conducted in a solvent-free medium.[7][8] The temperature is raised to the desired point (e.g., 150°C to 200°C) and maintained for a period ranging from 30 minutes to 6 hours.[7]
- Monitoring and Analysis: The progress of the reaction is monitored by taking samples at different time intervals and analyzing them by Gas Chromatography (GC) to determine the percent conversion of longifolene and the selectivity for **isolongifolene**.[7]
- Product Separation: Upon completion, the solid catalyst is separated from the liquid product mixture by simple filtration.[7] The resulting product is primarily **isolongifolene**.
- Catalyst Recycling: The recovered catalyst is washed to remove any adhering organic material, dried at 110°C for 2-4 hours, and then calcined again at 550°C to regenerate it for future use.[7]

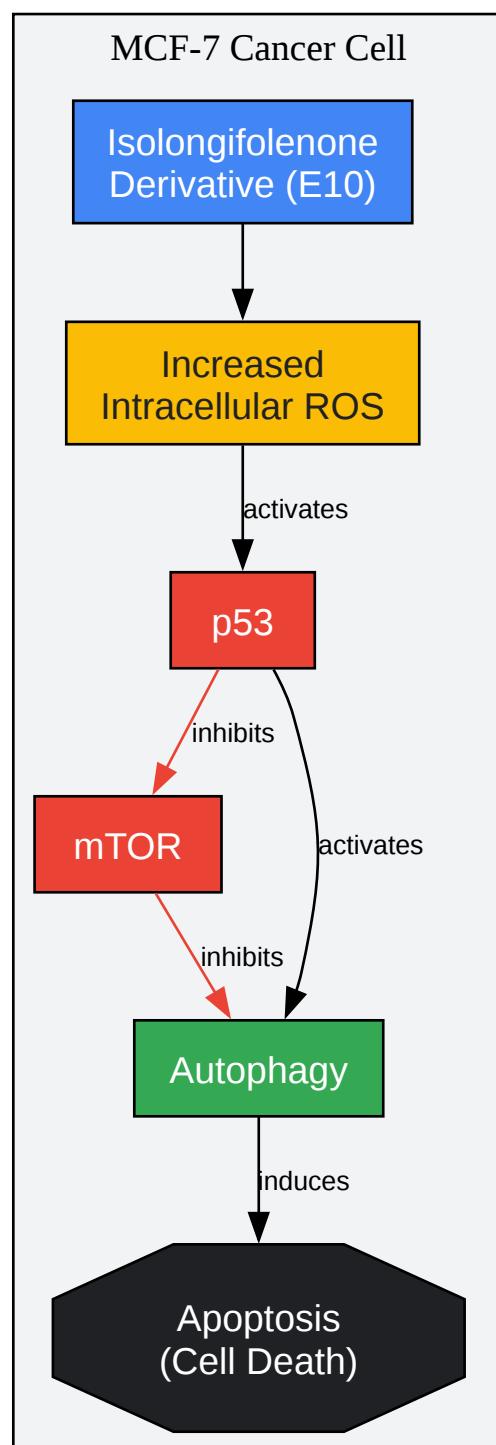
Expected Outcome: This single-step, solvent-free process can achieve 90-95% conversion of longifolene with approximately 100% selectivity for **isolongifolene**.[5][8]

The following diagram illustrates the workflow for the catalytic conversion of longifolene to **isolongifolene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **isolongifolene** via catalytic isomerization.

Biological Activity and Research Applications


Isolongifolene and its derivatives have garnered significant attention for their diverse biological activities and potential therapeutic applications.

- Fragrance and Agrochemicals: **Isolongifolene** itself is widely used in the fragrance industry for its woody and amber notes.^[1] It has also been explored as a natural insecticide and

pesticide.^[1] The global market for **isolongifolene** is growing, driven by demand in fragrances, pharmaceuticals, and agrochemicals.^[9]

- Repellent Activity: Isolongifolenone, an oxidized derivative of **isolongifolene**, has demonstrated significant repellent activity against disease vectors such as ticks and mosquitoes, with efficacy comparable to the synthetic repellent DEET.^[10]
- Antimicrobial and Anti-inflammatory Properties: Research indicates that **isolongifolene** possesses antimicrobial and anti-inflammatory properties, making it a candidate for development into new therapeutic agents.^[9]
- Anticancer Potential: Derivatives of **isolongifolene** have shown promise in oncology research. For instance, certain isolongifolenone-based caprolactam derivatives have been found to inhibit the proliferation of cultured cancer cells, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.^{[11][12]} One such derivative was shown to induce apoptosis in cancer cells.^[11]

A derivative of isolongifolenone has been shown to induce autophagy-associated cell apoptosis in MCF-7 cancer cells through the p53/mTOR/autophagy pathway.^[11] The diagram below illustrates this proposed mechanism of action.

[Click to download full resolution via product page](#)

Caption: Proposed p53/mTOR signaling pathway for **isolongifolene** derivative-induced apoptosis.

This guide provides a foundational understanding of **isolongifolene** for the scientific community. Its versatile chemical nature and promising biological activities suggest that it will continue to be a valuable molecule in both academic research and industrial development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (-)-isolongifolene, 1135-66-6 [thegoodsentscompany.com]
- 2. Isolongifolene | 1135-66-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Isolongifolene | C15H24 | CID 11127402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Catalytic process for the preparation of isolongifolene | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 6. Cas 1135-66-6,Isolongifolene | lookchem [lookchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 9. dataintelo.com [dataintelo.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Isolongifolene CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8807201#isolongifolene-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com